2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-13-18(14(2)28-25-13)12-20(27)24-16-8-10-26(11-9-16)21-17-6-4-5-7-19(17)22-15(3)23-21/h16H,4-12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMNLVAXJVMLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2CCN(CC2)C3=NC(=NC4=C3CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the oxazole ring, followed by the formation of the quinazoline moiety, and finally, the coupling of these intermediates with the piperidine ring. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole derivatives.
Reduction: The quinazoline moiety can be reduced to form tetrahydroquinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have investigated the anticancer properties of compounds similar to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide. The oxazole ring has been associated with inhibition of tumor growth in various cancer models. For instance, derivatives containing oxazole structures have shown efficacy against breast cancer cell lines by modulating estrogen receptor activity .
- Neuroprotective Effects : The tetrahydroquinazoline scaffold is known for its neuroprotective properties. Compounds featuring this moiety have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that they may exert protective effects on neuronal cells by reducing oxidative stress and inflammation .
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. The presence of the oxazole ring enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .
Case Study 1: Anticancer Efficacy
A study published in Frontiers in Pharmacology demonstrated that a related oxazole-containing compound inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation .
Case Study 2: Neuroprotection in Animal Models
Research conducted on animal models indicated that compounds with similar structures to this compound exhibited significant neuroprotective effects. Behavioral tests showed improved cognitive function following treatment with these compounds in models of induced neurodegeneration .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The quinazoline moiety can bind to DNA and proteins, affecting their function. The piperidine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, general comparisons can be inferred from structural motifs and methodologies described in the evidence:
Table 1: Key Structural Features and Hypothetical Comparisons
Key Observations :
Structural Complexity: The target compound’s combination of isoxazole, piperidine, and tetrahydroquinazoline is more synthetically challenging than the glycosides or triterpenoids in . This complexity may enhance selectivity but complicate bioavailability .
Spectroscopic Analysis: While emphasizes NMR/UV for flavonoid and saponin characterization, the target compound would require advanced techniques (e.g., 2D-NMR, mass spectrometry) due to its nitrogen-rich heterocycles.
Toxicity Considerations: highlights data discrepancies in TRI reporting for manganese compounds, underscoring the importance of rigorous environmental and toxicological profiling for novel acetamide derivatives.
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a 1,2-oxazole ring and a tetrahydroquinazoline moiety, which are known to confer various biological activities. The molecular formula is with a molecular weight of approximately 320.41 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related oxazole derivatives. For instance:
- Antibacterial Potency : Compounds similar to the target molecule have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.008 μg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes .
Antiviral Properties
The antiviral potential of sulfonamide derivatives has been documented in literature. These compounds exhibited activity against viruses such as coxsackievirus B and enterovirus with IC50 values ranging from 18.3 to 22.0 µM . While specific data on the target compound's antiviral activity is limited, its structural similarities suggest potential efficacy.
Anticancer Activity
Research into related compounds has indicated promising anticancer properties. For example:
- Mechanism of Action : Some derivatives have been found to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values indicating potent activity . This suggests that the target compound may also exhibit anticancer effects by disrupting cellular processes in cancer cells.
Case Studies
- Study on Oxazole Derivatives : A study focusing on oxazole derivatives reported that modifications to the oxazole ring significantly enhanced antibacterial activity and selectivity against bacterial topoisomerases . This finding may be relevant for optimizing the target compound's structure for improved efficacy.
- Antiviral Screening : In a screening of sulfonamide compounds for antiviral activity against enteroviruses, several derivatives showed promising results with acceptable selectivity indexes . This indicates a potential pathway for exploring the antiviral capabilities of the target compound.
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
